HCV NS5B Polymerase Inhibition: >1,000‑Fold Weaker than Optimized α,γ‑Diketo Acids, Defining a Baseline for Structure–Activity Relationship Studies
In the same HCV NS5B RNA‑dependent RNA polymerase inhibition assay format (ChEBML_163993), 5,5‑dimethyl‑2,4‑dioxohexanoic acid exhibits an IC₅₀ > 50,000 nM (>50 µM), rendering it essentially inactive [1]. In contrast, the optimized α,γ‑diketo acid inhibitor 4‑(4‑pentyloxyphenyl)‑2,4‑dioxobutanoic acid (a representative compound from the Summa et al. series) achieves an IC₅₀ of 45 nM [2]. This >1,000‑fold potency gap demonstrates that the 5,5‑dimethyl‑2,4‑dioxohexanoic acid scaffold, unmodified at the γ‑position, provides only the minimal diketo acid pharmacophore and is devoid of the aromatic substitution required for high‑affinity polymerase binding. The compound therefore serves as a validated negative control and a synthetic starting point for installing γ‑aryl substituents, allowing researchers to benchmark any newly synthesized derivative against a well‑characterized, inactive parent structure.
| Evidence Dimension | HCV NS5B RNA‑dependent RNA polymerase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM (>50 µM) |
| Comparator Or Baseline | Optimized α,γ‑diketo acid inhibitor (Summa et al.): IC₅₀ = 45 nM (0.045 µM) |
| Quantified Difference | >1,111‑fold weaker inhibition by the target compound |
| Conditions | HCV NS5B RNA‑dependent RNA polymerase; ChEBML_163993 assay; radiometric detection with [α‑³²P]UTP; 30 °C, 2 h, pH 7.5 Tris‑HCl buffer |
Why This Matters
The extreme difference in potency unambiguously places 5,5‑dimethyl‑2,4‑dioxohexanoic acid as an inert scaffold rather than an active inhibitor, making it valuable as a negative control in NS5B screening cascades and as a core intermediate for SAR‑driven optimization where every log unit of improved IC₅₀ can be attributed directly to the introduced substituent.
- [1] BindingDB. Entry BDBM50137859: 5,5-Dimethyl-2,4-dioxo-hexanoic acid. IC₅₀ > 5.00E+4 nM against Hepatitis C virus NS5B RNA-dependent RNA polymerase. Data sourced from Summa et al., J Med Chem 2004. View Source
- [2] Summa, V., Petrocchi, A., Pace, P., Matassa, V.G., De Francesco, R., Altamura, S., Tomei, L., Koch, U., Neuner, P. Discovery of α,γ-diketo acids as potent selective and reversible inhibitors of hepatitis C virus NS5b RNA-dependent RNA polymerase. J Med Chem, 2004, 47(1), 14-17. DOI: 10.1021/jm0342109. View Source
